Lurasidone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Efficacy

Studies have demonstrated that lurasidone is effective in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions. Several randomized, double-blind, placebo-controlled trials showed significant improvement in symptom severity compared to placebo (). Long-term studies (up to 12 months) suggest sustained efficacy in managing symptoms ().

Favorable Side Effect Profile

Compared to some other atypical antipsychotics, lurasidone appears to have a lower risk of certain side effects. Research suggests a low propensity for metabolic side effects such as weight gain and changes in blood sugar and lipids (). Additionally, lurasidone has a lower risk of elevating prolactin levels, a hormone that can cause side effects like sexual dysfunction ().

Lurasidone in Bipolar Disorder

Lurasidone has also been studied for the treatment of bipolar disorder, specifically bipolar depression.

Acute Treatment

Research has shown that lurasidone can be effective as monotherapy (used alone) or adjunctive therapy (used with other medications like lithium or valproate) in treating acute bipolar depression episodes ().

Long-Term Safety

Studies suggest that lurasidone may be well-tolerated for long-term use in bipolar disorder with minimal effects on weight, blood sugar, and cholesterol ().

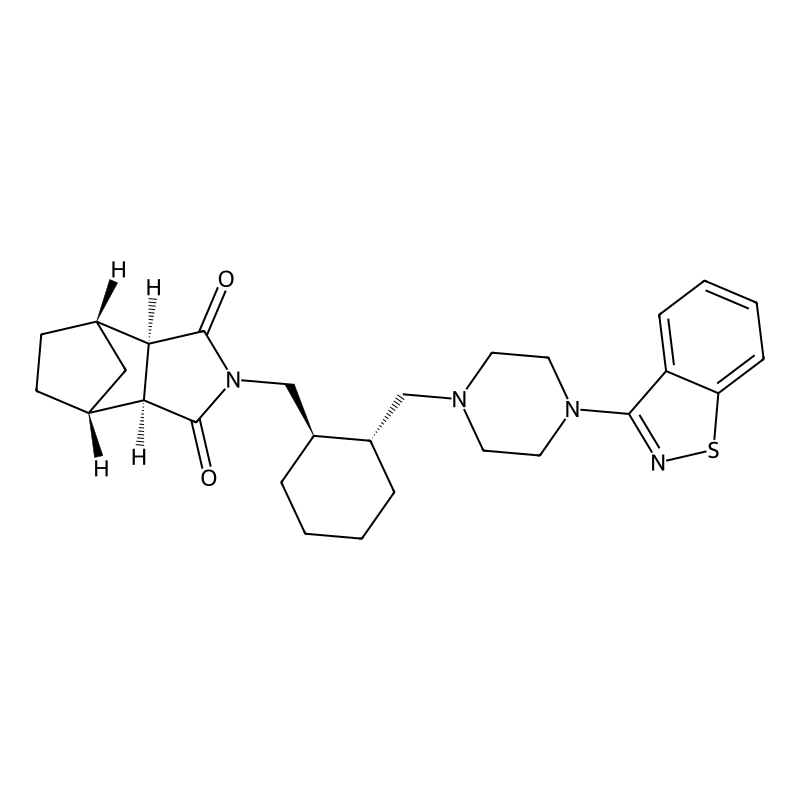

Lurasidone is an atypical antipsychotic medication primarily used for the treatment of schizophrenia and bipolar depression. It belongs to the benzothiazole class and is characterized by its unique pharmacological profile, particularly its high affinity for serotonin and dopamine receptors. The chemical formula for lurasidone is C28H36N4O2S, with a molar mass of approximately 492.68 g/mol . It acts as a full antagonist at dopamine D2 and serotonin 5-HT2A receptors while being a partial agonist at the serotonin 5-HT1A receptor, which contributes to its antidepressant properties .

The exact mechanism by which Lurasidone exerts its antipsychotic effects is not fully understood. However, it's believed to act through antagonism of various neurotransmitter receptors in the brain, including dopamine D2, serotonin 5-HT2A, and possibly others. This modulation of neurotransmitter activity helps regulate dopamine and serotonin signaling, which are implicated in schizophrenia and bipolar disorder [].

Lurasidone undergoes significant metabolic transformations primarily through the cytochrome P450 enzyme CYP3A4. The main metabolic pathways include oxidative N-dealkylation, hydroxylation, and S-oxidation . The major active metabolite, ID-14283, contributes to the drug's pharmacological effects, while other metabolites are either inactive or have minimal activity. The elimination half-life of lurasidone ranges from 18 to 40 hours, with excretion occurring mainly via feces (67–80%) and urine (9–19%) .

Lurasidone exhibits a complex profile of biological activity due to its interactions with various neurotransmitter receptors. It binds with high affinity to:

- Dopamine D2 receptors (Ki = 0.994 nM)

- Serotonin 5-HT2A receptors (Ki = 0.47 nM)

- Serotonin 5-HT7 receptors (Ki = 0.495 nM)

Additionally, it shows moderate affinity for alpha-2C adrenergic receptors (Ki = 10.8 nM) and acts as a partial agonist at serotonin 5-HT1A receptors (Ki = 6.38 nM) . This receptor binding profile is crucial for its therapeutic effects in managing symptoms of schizophrenia and bipolar disorder while minimizing side effects commonly associated with other antipsychotics.

The synthesis of lurasidone involves several steps that typically include:

- Formation of the benzothiazole core: This is achieved through condensation reactions involving appropriate precursors.

- Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions.

- Final modifications: These may include various functional group transformations to achieve the desired pharmacological properties.

The specific synthetic routes can vary depending on the starting materials and desired purity of the final product .

Lurasidone is primarily indicated for:

- Schizophrenia: It helps manage both positive and negative symptoms.

- Bipolar depression: It is effective in treating depressive episodes associated with bipolar disorder.

Due to its unique receptor profile, lurasidone has been noted for having a lower risk of weight gain and metabolic side effects compared to other atypical antipsychotics .

Lurasidone's pharmacokinetics can be significantly affected by drug interactions, particularly those involving the CYP3A4 enzyme. Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) can increase plasma concentrations of lurasidone by up to ninefold, leading to heightened side effects . Conversely, strong CYP3A4 inducers (e.g., rifampicin) can reduce its efficacy by decreasing plasma levels significantly . Therefore, careful monitoring and dosage adjustments are necessary when prescribing lurasidone alongside these agents.

Lurasidone shares similarities with other atypical antipsychotics but stands out due to its specific receptor binding profile and lower risk of certain side effects. Here are some comparable compounds:

| Compound | Receptor Affinity Profile | Unique Features |

|---|---|---|

| Risperidone | D2 antagonist; 5-HT2A antagonist | Higher risk of extrapyramidal symptoms |

| Quetiapine | D2 antagonist; 5-HT2A antagonist; H1 antagonist | Sedative properties due to histamine antagonism |

| Aripiprazole | Partial agonist at D2; antagonist at 5-HT2A | Unique mechanism as a partial agonist |

| Olanzapine | D2 antagonist; 5-HT2A antagonist | Weight gain potential |

Lurasidone's unique profile includes a higher binding affinity for the serotonin 5-HT7 receptor compared to other atypical antipsychotics, which may enhance its antidepressant effects while minimizing sedation and weight gain .

Solubility and Partition Coefficient Analysis

Lurasidone hydrochloride exhibits extremely poor aqueous solubility, which presents significant challenges for pharmaceutical formulation. The compound demonstrates a water solubility of 0.224 mg/mL at 20°C, categorizing it as practically insoluble according to pharmacopeial standards [1] [2] [3]. When evaluated under slightly acidic conditions at pH 3.5, the maximum solubility increases marginally to 0.349 mg/mL, indicating minimal pH-dependent solubility enhancement [2] [4].

The partition coefficient analysis reveals lurasidone's highly lipophilic nature, with a log P value of 5.6 in the octanol-water system [1] [5]. This significant lipophilicity contributes to the compound's poor aqueous solubility and necessitates administration with food to achieve adequate bioavailability. The compound possesses a single pKa value of 7.6, indicating weak basic properties [6] [5].

Solubility enhancement studies have demonstrated that mixed hydrotropy approaches can significantly improve dissolution characteristics. Research utilizing combinations of nicotinamide, sodium benzoate, and sodium citrate in optimized ratios (15:20:5) achieved substantial solubility improvements compared to individual hydrotropic agents [1] [7] [8]. The bioavailability remains low at 9-19% under fasted conditions, but increases approximately two-fold when administered with food [9].

Polymorphism and Crystalline Form Characterization

Commercial lurasidone hydrochloride exists as a single crystal form, appearing as a white to off-white crystalline powder [6] [10]. Comprehensive polymorphism studies using powder X-ray diffraction, infrared absorption spectrometry, and thermal analysis under various crystallization conditions have confirmed the absence of polymorphic variations in the commercial form [6] [10].

However, extensive research has identified multiple crystalline forms of lurasidone hydrochloride under specific preparation conditions. Four distinct crystalline forms have been characterized using X-ray powder diffraction (XRPD) analysis [11] [12]:

Crystalline Form 1 exhibits characteristic XRPD peaks at d-spacing values of 5.81, 5.72, 5.55, 5.26, and 4.93 Å, with a melting point range of 204-216°C accompanied by decomposition. This form demonstrates high purity (>97%) and can be prepared by contacting lurasidone base with dry hydrogen chloride in isopropanol [11] [12].

Crystalline Form 2 shows XRPD peaks at d-spacing values of 5.83, 5.56, 5.28, 4.94, and 4.29 Å, with a melting point of 211-213°C with decomposition. This form achieves purity levels exceeding 98% and can be obtained through ethyl acetate-based crystallization processes [11] [12].

Crystalline Form 3 demonstrates unique XRPD characteristics with peaks at 6.50, 5.16, 5.09, 3.61, and 3.43 Å. This form, achieving >98% purity, can be prepared using acetone-based methods with aqueous hydrogen chloride followed by anti-solvent addition [11] [12].

Crystalline Form 4 exhibits XRPD peaks at 9.65, 5.82, 5.74, 4.83, and 3.94 Å, with a melting point range of 214-216°C with decomposition. This form also demonstrates >98% purity and can be prepared through ethyl acetate-based crystallization with aqueous hydrogen chloride [11] [12].

Additionally, low-temperature polymorphism has been observed in the neutral lurasidone base, where single crystals undergo reversible phase transitions between room temperature and 160 K. This transition begins near 250 K and demonstrates sluggish kinetics, requiring approximately four hours between temperature steps [13].

Forced Degradation Studies Under ICH Conditions

Comprehensive forced degradation studies following ICH Q1A (R2) guidelines have been conducted to establish lurasidone hydrochloride's stability profile under various stress conditions [14] [15]. These studies employed validated reverse-phase high-performance liquid chromatography (RP-HPLC) methods coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for degradation product identification.

Alkaline hydrolysis represents the most significant degradation pathway, with lurasidone demonstrating particular susceptibility under basic conditions. Studies report 80.04% recovery after alkaline stress, indicating approximately 20% degradation [14] [16] [15]. Under these conditions, the compound undergoes fragmentation with characteristic mass spectral peaks at m/z 109, 166, 220, and 317 [14].

Acid hydrolysis results in relatively stable behavior, with 82.59% recovery observed under acidic stress conditions [17] [14] [15]. The compound demonstrates greater resistance to acidic degradation compared to alkaline conditions, suggesting protonation-mediated stabilization under low pH environments.

Oxidative stress testing using hydrogen peroxide reveals good stability, with 87.09% recovery [14] [15]. The compound shows resistance to oxidative degradation under standard ICH conditions, though prolonged exposure to oxidative environments may lead to formation of novel degradation products.

Thermal stress conditions demonstrate excellent stability, with 90.73% recovery after thermal exposure [17] [15] [18]. The high melting point (198-205°C) and decomposition temperature (~253°C) support the compound's thermal stability under pharmaceutical storage conditions.

Photolytic degradation studies reveal good photostability, with 93.97% recovery after light exposure [17] [15] [19]. Interestingly, photolytic conditions can induce structural isomerization, converting the benzisothiazole ring system to a benzothiazole configuration [19].

Neutral hydrolysis and moisture exposure demonstrate minimal degradation, with neutral conditions showing stability and moisture degradation studies revealing insignificant changes in peak area with no detectable degradation products [17] [14] [15].

Degradation Pathway Elucidation via LC-MS/MS

Advanced LC-MS/MS methodologies have been developed for comprehensive characterization of lurasidone degradation products and elucidation of degradation mechanisms [14] [15]. The analytical approach utilizes a C18 column (4.6 × 100 mm, 2.5 μm) with gradient elution employing 10 mM ammonium formate and methanol as the mobile phase system [14] [15].

The validated analytical method demonstrates excellent linearity (R² = 0.999) across the concentration range of 10-50 μg/mL, with limit of detection (LOD) and limit of quantification (LOQ) values of 0.091 μg/mL and 0.275 μg/mL, respectively [14]. Mass spectrometric analysis covers the m/z range of 100-550, enabling comprehensive detection of degradation products [14].

Alkaline degradation pathway analysis reveals that lurasidone undergoes hydrolytic cleavage under basic conditions, generating characteristic fragmentation ions at m/z 109, 166, 220, and 317 [14]. These fragmentation patterns suggest cleavage of specific functional groups, including the piperazine moiety and benzisothiazole ring system.

Oxidative degradation mechanisms have been elucidated through free radical-mediated studies, revealing formation of novel degradation products including N,N'-diformyl derivatives formed through piperazine ring cleavage [19]. The mechanism involves radical-mediated oxidation leading to ring opening and subsequent formamide formation.

Photolytic degradation pathways demonstrate photo-induced isomerization, where the benzisothiazole ring undergoes rearrangement to form a benzothiazole isomer [19]. This structural transformation represents a unique degradation mechanism not observed under other stress conditions.

Microbial degradation studies have identified a major degradation product with molecular ion at m/z 360.2646, characterized as N-debenzisothiazole-lurasidone [20] [21]. This degradation pathway involves cleavage of the benzisothiazole moiety, resulting in formation of a debenzisothiazole derivative that serves as a marker for postmortem lurasidone degradation.

The degradation product characterization has identified fourteen related compounds in total, including both process-related substances and stress degradation products [15]. Nine of these compounds had not been previously reported, and their formation mechanisms have been proposed based on mass spectrometric evidence and structural analysis.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Flash Point

Heavy Atom Count

LogP

Appearance

UNII

GHS Hazard Statements

H302+H332 (50%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H336 (50%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H351 (50%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Treatment of schizophrenia in adults aged 18 years and over.

Livertox Summary

Drug Classes

Therapeutic Uses

Latuda is indicated as monotherapy for the treatment of patients with major depressive episodes associated with bipolar I disorder (bipolar depression). /Included in US product label/

Latuda is indicated as adjunctive therapy with either lithium or valproate for the treatment of patients with major depressive episodes associated with bipolar I disorder (bipolar depression). /Included in US product label/

The efficacy of Latuda in the treatment of mania associated with bipolar disorder has not been established.

The effectiveness of Latuda for longer-term use, that is, for more than 6 weeks, has not been established in controlled studies. Therefore, the physician who elects to use Latuda for extended periods should periodically re-evaluate the long-term usefulness of the drug for the individual patient

Pharmacology

MeSH Pharmacological Classification

ATC Code

N - Nervous system

N05 - Psycholeptics

N05A - Antipsychotics

N05AE - Indole derivatives

N05AE05 - Lurasidone

Mechanism of Action

Lurasidone is a benzisothiazol-derivative antipsychotic agent and has been referred to as an atypical or second-generation antipsychotic agent. Lurasidone has also been described as an azapirone-derivative. Although the exact mechanism of action of lurasidone and other antipsychotic agents in schizophrenia is unknown, it has been suggested that the efficacy of lurasidone is mediated through a combination of antagonist activity at central dopamine type 2 (D2) and serotonin type 2 (5-hydroxytryptamine [5-HT2A]) receptors. Lurasidone is an antagonist that exhibits high affinity for D2, 5-HT2A, and 5-HT7 receptors and moderate affinity for a2C-adrenergic receptors in vitro. The drug acts as a partial agonist at 5-HT1A receptors and is an antagonist at alpha2A-adrenergic receptors in vitro. Lurasidone exhibits weak affinity for alpha1-adrenergic receptors and little or no affinity for histamine (H1) receptors and muscarinic (M1) receptors.

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Urine (~9%) and feces (~80%)

6173 L

3902 mL/min

Following administration of a single radiolabeled dose of lurasidone, approximately 80 and 9% of the dose is excreted in feces and urine, respectively.

Lurasidone is rapidly absorbed following oral administration and reaches peak serum concentrations within about 1-3 hours. Approximately 9-19% of an administered dose is absorbed orally. Steady-state concentrations of the drug are achieved within 7 days.

Metabolism Metabolites

Lurasidone is highly bound (99.8%) to serum proteins, including albumin and alpha1-acid glycoprotein. The drug is metabolized mainly via CYP3A4. The major biotransformation pathways are oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation. Lurasidone is metabolized into 2 active metabolites (ID-14283 and ID-14326) and 2 major inactive metabolites (ID-20219 and ID-20220).

Associated Chemicals

Wikipedia

Ambuphylline

Drug Warnings

Contraindications: Known hypersensitivity to lurasidone hydrochloride or any components in the formulation. Angioedema has been reported. Concurrent administration of strong cytochrome P-450 (CYP) isoenzyme 3A4 (CYP3A4) inhibitors (e.g., ketoconazole) or strong CYP3A4 inducers (e.g., rifampin).

Geriatric patients with dementia-related psychosis treated with antipsychotic drugs appear to be at an increased risk of death. Analyses of 17 placebo-controlled trials (modal duration of 10 weeks) revealed an approximate 1.6- to 1.7-fold increase in mortality among geriatric patients receiving atypical antipsychotic drugs (i.e., aripiprazole, olanzapine, quetiapine, risperidone) compared with that observed in patients receiving placebo. Over the course of a typical 10-week controlled trial, the rate of death in drug-treated patients was about 4.5% compared with a rate of about 2.6% in the placebo group. Although the causes of death were varied, most of the deaths appeared to be either cardiovascular (e.g., heart failure, sudden death) or infectious (e.g., pneumonia) in nature. Observational studies suggest that, similar to atypical antipsychotics, treatment with conventional (first-generation) antipsychotics may increase mortality; the extent to which the findings of increased mortality in observational studies may be attributed to the antipsychotic drug as opposed to some characteristic(s) of the patients remains unclear. The manufacturer states that lurasidone is not approved for the treatment of patients with dementia-related psychosis.

An increased incidence of adverse cerebrovascular events (cerebrovascular accidents and transient ischemic attacks), including fatalities, has been observed in geriatric patients with dementia-related psychosis treated with certain atypical antipsychotic agents (aripiprazole, olanzapine, risperidone) in placebo-controlled studies. The manufacturer states that lurasidone is not approved for the treatment of patients with dementia-related psychosis.

For more Drug Warnings (Complete) data for Lurasidone (27 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

Storage Conditions

Interactions

Concomitant administration of rifampin (600 mg daily for 8 days), a strong CYP3A4 inducer, and lurasidone (single 40-mg dose) decreased peak serum lurasidone concentrations and AUCs by approximately 86 and 80%, respectively. Rifampin should not be concurrently administered with lurasidone.

Concomitant administration of lurasidone (40 mg daily at steady state) with an oral contraceptive containing ethinyl estradiol and norgestimate resulted in equivalent peak plasma concentrations and AUCs of ethinyl estradiol and norgestimate relative to oral contraceptive administration alone. Sex hormone binding globulin concentrations also were not substantially affected by concurrent administration of the drugs. Oral contraceptive dosage adjustment is not required in patients receiving lurasidone concurrently.

Concomitant administration of lurasidone (120 mg daily at steady state) with a single 5-mg dose of midazolam, a CYP3A4 substrate, increased peak plasma concentrations and AUCs of midazolam by approximately 21 and 44%, respectively. Midazolam dosage adjustment is not required in patients receiving lurasidone concurrently.

For more Interactions (Complete) data for Lurasidone (11 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2:[Research progress in mechanisms and clinical application for blonanserin and lurasidone in improving cognitive function of schizophrenia]. Zheng Q, Liu B, Xu S, Liao M, Zhang Y, Li L.Zhong Nan Da Xue Xue Bao Yi Xue Ban. 2017 Apr 28;42(4):476-480. doi: 10.11817/j.issn.1672-7347.2017.04.018. Chinese. PMID: 28490709 Free Article

3:Lurasidone associated neutropenia. Singh S, Ahmad H, John AP.Aust N Z J Psychiatry. 2017 May 1:4867417708869. doi: 10.1177/0004867417708869. [Epub ahead of print] No abstract available. PMID: 28478684

4:Efficacy and Safety of Lurasidone in Adolescents with Schizophrenia: A 6-Week, Randomized Placebo-Controlled Study. Goldman R, Loebel A, Cucchiaro J, Deng L, Findling RL.J Child Adolesc Psychopharmacol. 2017 May 5. doi: 10.1089/cap.2016.0189. [Epub ahead of print] PMID: 28475373

5:Remission and recovery associated with lurasidone in the treatment of major depressive disorder with subthreshold hypomanic symptoms (mixed features): post-hoc analysis of a randomized, placebo-controlled study with longer-term extension-CORRIGENDUM. Goldberg JF, Ng-Mak D, Siu C, Chuang CC, Rajagopalan K, Loebel A.CNS Spectr. 2017 May 2:1. doi: 10.1017/S1092852917000281. [Epub ahead of print] No abstract available. PMID: 28463099

6:Genetic predictors of antipsychotic response to lurasidone identified in a genome wide association study and by schizophrenia risk genes. Li J, Yoshikawa A, Brennan MD, Ramsey TL, Meltzer HY.Schizophr Res. 2017 Apr 18. pii: S0920-9964(17)30196-2. doi: 10.1016/j.schres.2017.04.009. [Epub ahead of print] PMID: 28431800

7:Lurasidone for major depressive disorder with mixed features and anxiety: a post-hoc analysis of a randomized, placebo-controlled study. Tsai J, Thase ME, Mao Y, Ng-Mak D, Pikalov A, Loebel A.CNS Spectr. 2017 Apr;22(2):236-245. doi: 10.1017/S1092852917000074. Epub 2017 Mar 30. PMID: 28357969

8:Lurasidone for major depressive disorder with mixed features and irritability: a post-hoc analysis. Swann AC, Fava M, Tsai J, Mao Y, Pikalov A, Loebel A.CNS Spectr. 2017 Apr;22(2):228-235. doi: 10.1017/S1092852917000232. Epub 2017 Mar 16. PMID: 28300012

9:Remission and recovery associated with lurasidone in the treatment of major depressive disorder with subthreshold hypomanic symptoms (mixed features): post-hoc analysis of a randomized, placebo-controlled study with longer-term extension. Goldberg JF, Ng-Mak D, Siu C, Chuang CC, Rajagopalan K, Loebel A.CNS Spectr. 2017 Apr;22(2):220-227. doi: 10.1017/S1092852917000025. Epub 2017 Mar 7. PMID: 28264739

10:Lurasidone compared to other atypical antipsychotic monotherapies for bipolar depression: A systematic review and network meta-analysis. Ostacher M, Ng-Mak D, Patel P, Ntais D, Schlueter M, Loebel A.World J Biol Psychiatry. 2017 Mar 7:1-11. doi: 10.1080/15622975.2017.1285050. [Epub ahead of print] PMID: 28264635

Explore Compound Types